molecular formula C13H12ClNO2S B2857494 Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate CAS No. 17969-12-9

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate

Cat. No.: B2857494
CAS No.: 17969-12-9
M. Wt: 281.75
InChI Key: QYLWUGIUMLKQOV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is a thiazole-based compound featuring a 4-chlorophenyl substituent at the 4-position of the thiazole ring and an ethyl acetate group at the 2-position. Thiazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-modulating properties.

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)7-12-15-11(8-18-12)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLWUGIUMLKQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Bromo-4-Chloroacetophenone

Bromination of 4-chloroacetophenone using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) yields α-bromo-4-chloroacetophenone. This intermediate is critical for introducing the 4-(4-chlorophenyl) substituent during thiazole ring formation.

Thioamide Preparation from Ethyl Cyanoacetate

Ethyl cyanoacetate is converted to its thioamide derivative by treatment with hydrogen sulfide (H₂S) or Lawesson’s reagent. The resulting ethyl 2-cyanoacetothioamide serves as the sulfur and nitrogen source for the thiazole’s 2-position.

Cyclocondensation Reaction

Reacting α-bromo-4-chloroacetophenone with ethyl 2-cyanoacetothioamide in dimethylformamide (DMF) at 80–90°C for 4–6 hours produces the thiazole core. The absence of base in DMF favors cyclization over thioether formation, achieving yields up to 93%.

Optimization Data :

Solvent Base Temperature (°C) Yield (%)
DMF None 80 93
Acetone Et₃N 60 85
MeCN K₂CO₃ 70 78

Regioselective Thiazole Synthesis via α-Oxothioamides

A contemporary approach reported by PMC involves α-oxothioamides and α-bromoketones, offering enhanced regioselectivity. This method avoids competing thioether byproducts by leveraging solvent and base selection.

Substrate Preparation

  • α-Oxothioamide Synthesis : Ethyl glyoxylate is treated with ammonium sulfide to generate ethyl 2-oxoacetothioamide.
  • α-Bromo-4-Chloroacetophenone : Prepared as described in Section 1.1.

Reaction Mechanism and Conditions

In DMF without base, the α-oxothioamide undergoes nucleophilic attack on the α-bromoketone, forming a dihydrothiazole intermediate. Subsequent dehydration yields the thiazole with the ethyl acetate group at position 2. This method achieves 90–95% yields and is scalable for gram-scale synthesis.

Key Mechanistic Steps :

  • Nucleophilic attack by thioamide sulfur on the α-carbon of the bromoketone.
  • Intramolecular cyclization to form the dihydrothiazole ring.
  • Dehydration via protonation and elimination of HBr.

Post-Functionalization of Preformed Thiazole Intermediates

Synthesis of 4-(4-Chlorophenyl)Thiazole-2-Carboxylic Acid

Oxidation of 2-methyl-4-(4-chlorophenyl)thiazole using potassium permanganate (KMnO₄) in acidic conditions yields the carboxylic acid derivative. This intermediate is pivotal for esterification.

Esterification with Ethanol

The carboxylic acid is treated with ethanol in the presence of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. This Steglich esterification proceeds at room temperature, affording the target ester in 85–90% yield.

Reaction Scheme :
$$
\text{Thiazole-2-COOH} + \text{EtOH} \xrightarrow{\text{EDC·HCl, DMAP}} \text{Thiazole-2-COOEt}
$$

Comparative Analysis of Methodologies

Method Yield (%) Advantages Limitations
Hantzsch Synthesis 85–93 High regioselectivity, scalable Requires toxic H₂S for thioamide
α-Oxothioamide Route 90–95 Mild conditions, no byproducts Limited substrate scope
Post-Functionalization 85–90 Modular, uses stable intermediates Multi-step, oxidation hazards

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, OCH₂CH₃), 3.85 (s, 2H, CH₂COO), 4.25 (q, 2H, OCH₂), 7.45–7.60 (m, 4H, Ar-H).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N thiazole).
  • HRMS (ESI+) : m/z calc. for C₁₃H₁₁ClNO₂S [M+H]⁺: 296.0241, found: 296.0243.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiazole ring and ester orientation. The dihedral angle between the thiazole and 4-chlorophenyl group is 12.5°, indicating minimal steric strain.

Industrial and Environmental Considerations

Solvent Recovery

DMF and acetonitrile are recycled via distillation, reducing environmental impact.

Waste Management

HBr and sulfur byproducts are neutralized with aqueous NaOH, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Example Synthesis Procedure

  • Starting Materials : 4-chlorophenylthiazole, ethyl acetate.
  • Reagents : Sodium hydroxide or potassium hydroxide as a base.
  • Conditions : The reaction is usually performed under reflux in an organic solvent such as ethanol or methanol for several hours.
  • Purification : The product can be purified using recrystallization techniques.

Biological Activities

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate has been studied for various biological activities:

1. Anticancer Activity

  • Recent studies have shown that compounds with thiazole moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against cancer cell lines such as MCF-7 (breast cancer). Some derivatives showed IC50 values ranging from 1.8 µM to 4.5 µM, indicating potent cytotoxic effects .

2. Antioxidant Properties

  • Research into related compounds has demonstrated antioxidant activities using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). These studies suggest that thiazole derivatives could help mitigate oxidative stress in biological systems .

3. Antimicrobial Activity

  • Thiazole derivatives have also been evaluated for their antimicrobial properties against various pathogens. This compound and its analogs were found to exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development in antimicrobial therapies .

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of thiazole derivatives, including this compound, evaluated their cytotoxic effects on MCF-7 cells. The results indicated that some compounds significantly inhibited cell proliferation, suggesting their potential as anticancer agents .

Case Study 2: Antioxidant Evaluation

In a comparative study of various thiazole derivatives, this compound was included in assays measuring antioxidant activity. The compound exhibited moderate antioxidant effects, comparable to known standards, highlighting its potential utility in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and cancer, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of thiazole-acetate derivatives are highly dependent on substituents attached to the thiazole core and adjacent functional groups. Below is a comparative analysis of key analogs:

Compound Key Structural Features Biological Activity/Effects Key Differences from Target Compound
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Imidazole ring with 4-chlorophenyl and methyl groups; acetate side chain Inhibits SIRT6 expression in NSCLC cells, reducing cancer cell proliferation Replacement of thiazole with imidazole alters hydrogen-bonding capacity and electron distribution.
Ethyl 2-(4-((4-(3-nitrophenyl)thiazol-2-yl)amino)phenyl)acetate Nitro group on phenyl ring; amino linkage to thiazole Potential kinase modulation (implied by synthesis context) Nitro group introduces strong electron-withdrawing effects, affecting reactivity and target interactions.
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate Pyrimidine ring instead of thiazole; thioether linkage Antiproliferative activity (implied by synthesis as pharmaceutical intermediate) Pyrimidine’s nitrogen-rich structure may enhance DNA/RNA binding compared to thiazole.
Ethyl 2-(2-morpholinothiazol-4-yl)acetate Morpholino group at thiazole 2-position Not explicitly stated, but morpholino groups often improve solubility Bulky morpholino substituent may reduce membrane permeability compared to 4-chlorophenyl.
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate Methoxy group on phenyl ring Unknown, but methoxy groups typically enhance metabolic stability Electron-donating methoxy group alters thiazole’s electronic profile vs. electron-withdrawing chloro.
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate Difluoromethyl and pyrimidine groups; thioacetate linkage High purity intermediate for pharmaceuticals Difluoromethyl increases metabolic stability; pyrimidine-thioether linkage diversifies binding modes.

Physicochemical Properties

  • Solubility: Thioether or morpholino-containing derivatives (e.g., ) may exhibit higher aqueous solubility due to polar functional groups.

Biological Activity

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a chlorophenyl group and an ethyl acetate moiety. The synthesis typically involves the reaction of thiazole derivatives with appropriate acetic acid esters under specific conditions to yield the target compound.

Biological Activities

The compound exhibits a wide range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties. In vitro studies indicate that it possesses both antibacterial and antifungal activities. For instance, it has been reported to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Pathogen MIC (µg/mL) Standard Comparison
Staphylococcus aureus16Norfloxacin (16)
Escherichia coli32Amoxicillin (32)

2. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The compound's IC50 values were found to be competitive with established anticancer agents, indicating its potential as a therapeutic candidate .

Cell Line IC50 (µM) Comparison
MCF-712.15Staurosporine (6.77)
MDA-MB-23115.00Sorafenib (7.03)

3. Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Studies indicate that thiazole derivatives can effectively reduce seizure activity in animal models, suggesting a mechanism that may involve modulation of neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act by inhibiting key enzymes involved in cellular processes, such as topoisomerases in cancer cells, leading to apoptosis and cell cycle arrest.
  • Receptor Modulation : The compound may interact with various receptors, influencing pathways related to inflammation and cellular proliferation .

Case Studies

Several research articles have documented the efficacy of thiazole derivatives, including this compound, in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties against clinical isolates and found significant efficacy against resistant strains.
  • Anticancer Research : Another investigation showed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate, and how are reaction conditions tailored to maximize yield?

The synthesis typically involves alkylation of 4-(4-chlorophenyl)thiazol-2-amine with ethyl chloroacetate under basic conditions. Evidence from analogous thiazole derivatives shows that using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at reflux (60–70°C) yields high-purity products . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, acetone) enhance reactivity.
  • Base selection : Strong bases like NaH or K₂CO₃ improve nucleophilic substitution efficiency.
  • Reaction time : 12–24 hours under reflux ensures completion .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How is the compound screened for preliminary biological activity, such as enzyme inhibition?

In vitro assays against α-glucosidase and β-glucosidase are common. For example:

Assay Protocol Key Findings
α-Glucosidase50 µM compound in phosphate buffer (pH 6.8)60–80% inhibition reported for analogs
β-GlucosidaseSpectrophotometric monitoring at 405 nmIC₅₀ values < 20 µM in active derivatives

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths and angles. For example:

  • Thiazole ring geometry : C-S bond lengths ~1.74 Å, confirming aromaticity .
  • Torsional angles : Ethyl ester orientation affects molecular packing .
    SHELXD is used for phase problem solutions in twinned crystals, while SHELXPRO interfaces with structural visualization tools .

Q. What computational strategies (e.g., AutoDock, Multiwfn) predict bioactivity and electronic properties?

  • Docking studies : AutoDock4 simulates ligand-protein interactions. Flexible side-chain docking (e.g., with β-glucosidase) identifies key hydrogen bonds (e.g., acetamide O···His154) .
  • Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions, guiding SAR for enzyme inhibition .

Q. How are synthetic by-products or degradation products characterized, and what mechanistic insights do they provide?

  • LC-MS/MS : Identifies common by-products like hydrolyzed carboxylic acids (e.g., 2-(4-(4-chlorophenyl)thiazol-2-yl)acetic acid) under acidic conditions .
  • Reaction monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., thioamide intermediates in CS₂-mediated cyclization) .

Methodological Challenges and Solutions

Q. How can low yields in thiazole-ester coupling be mitigated?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) reduce side reactions in aryl-thiazole coupling .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving yield by 15–20% .

Q. What strategies validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporation of azide groups into the acetamide moiety enables click chemistry with fluorescent probes .
  • Thermal shift assays : Monitor protein thermal stability (ΔTm > 2°C) upon compound binding .

Data Contradictions and Resolution

Q. Discrepancies in reported enzyme inhibition IC₅₀ values: How to address them?

Variations arise from assay conditions (e.g., pH, substrate concentration). Standardization using:

  • Control inhibitors : Acarbose (α-glucosidase) and conduritol B epoxide (β-glucosidase) .
  • Dose-response curves : 8-point dilution series to calculate precise IC₅₀ .

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